molecular formula C16H28O2 B15177588 Oxacycloheptadec-13-en-2-one CAS No. 94022-32-9

Oxacycloheptadec-13-en-2-one

Cat. No.: B15177588
CAS No.: 94022-32-9
M. Wt: 252.39 g/mol
InChI Key: XWCWYOGCIDZQFF-VQHVLOKHSA-N
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Description

Oxacycloheptadec-13-en-2-one is a chemical compound with the molecular formula C16H28O2. It is a lactone, specifically a macrocyclic lactone, which is known for its musky odor. This compound is often used in the fragrance industry due to its pleasant scent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxacycloheptadec-13-en-2-one typically involves the cyclization of long-chain hydroxy acids. One common method includes the use of trimethyl orthoformate and diacetyl oxide as reagents . The reaction conditions often require an acidic catalyst and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Oxacycloheptadec-13-en-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert the lactone to a diol or other reduced forms.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the desired substitution but often involve the use of strong acids or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Oxacycloheptadec-13-en-2-one has several applications in scientific research:

Mechanism of Action

The mechanism by which oxacycloheptadec-13-en-2-one exerts its effects is primarily through its interaction with olfactory receptors. These receptors, located in the nasal epithelium, bind to the compound and trigger a signal transduction pathway that results in the perception of its musky odor. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxacycloheptadec-13-en-2-one is unique due to its specific double bond position, which influences its odor profile and reactivity. This makes it particularly valuable in the fragrance industry for creating distinct scents.

Properties

CAS No.

94022-32-9

Molecular Formula

C16H28O2

Molecular Weight

252.39 g/mol

IUPAC Name

(13E)-1-oxacycloheptadec-13-en-2-one

InChI

InChI=1S/C16H28O2/c17-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-18-16/h7,9H,1-6,8,10-15H2/b9-7+

InChI Key

XWCWYOGCIDZQFF-VQHVLOKHSA-N

Isomeric SMILES

C1CCCCCC(=O)OCCC/C=C/CCCC1

Canonical SMILES

C1CCCCCC(=O)OCCCC=CCCCC1

Origin of Product

United States

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